molecular formula C18H18N8O B6436081 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile CAS No. 2549027-44-1

3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6436081
CAS No.: 2549027-44-1
M. Wt: 362.4 g/mol
InChI Key: SEMOJWHSPVTIJN-UHFFFAOYSA-N
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Description

3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile is a synthetic compound characterized by a complex structure incorporating cyclopropyl, triazolo, pyridazin, pyrrolidin, and pyrazine units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile typically involves a multistep process. Key steps often include:

  • Formation of the 1,2,4-triazolo[4,3-b]pyridazin core.

  • Introduction of the cyclopropyl group via cyclopropanation reactions.

  • Coupling with pyrazine-2-carbonitrile through condensation reactions.

  • Integration of the pyrrolidin ring through nucleophilic substitution.

These steps generally require precise control of temperature and pH, and often involve catalysts or specific reagents to drive the reactions.

Industrial Production Methods

Scaling up the synthesis to industrial levels requires optimization of each reaction step to maximize yield and purity. This often involves:

  • Continuous flow synthesis techniques to maintain reaction conditions.

  • Use of robust catalysts to accelerate reactions.

  • Purification steps including crystallization and chromatography to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile can undergo several types of chemical reactions:

  • Oxidation: Alters the oxidation state of the compound, potentially affecting the cyclopropyl and pyrazine units.

  • Reduction: Often targets the nitrile group or triazolo ring, modifying the electronic properties.

  • Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazine or pyridazin rings.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate for oxidation.

  • Reducing agents such as lithium aluminum hydride for reduction.

  • Bases and acids to facilitate substitution reactions.

Major Products

The reactions typically yield derivatives with modifications on the rings or side chains, leading to compounds with altered biological activities or improved pharmacokinetic properties.

Scientific Research Applications

Chemistry

3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile serves as a key intermediate in the synthesis of various bioactive molecules, enabling the exploration of new chemical space.

Biology and Medicine

  • Drug Development: Investigated for its potential as a therapeutic agent due to its complex structure and bioactivity.

  • Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be valuable in treating diseases.

Industry

  • Agricultural Chemicals: Used in the development of novel pesticides or herbicides.

  • Material Science:

Mechanism of Action

The mechanism of action for 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile often involves:

  • Binding to target proteins or enzymes, altering their function.

  • Modulating signaling pathways within cells.

  • Interacting with nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin derivatives: Share structural similarities but with different functional groups.

  • Pyrazine-2-carbonitrile analogs: Vary mainly in their substituents on the pyrazine ring.

Uniqueness

What sets 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile apart is its unique combination of rings and functional groups, offering a distinctive set of chemical properties and potential biological activities not commonly found in its analogs.

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Properties

IUPAC Name

3-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c19-9-14-18(21-7-6-20-14)25-8-5-12(10-25)11-27-16-4-3-15-22-23-17(13-1-2-13)26(15)24-16/h3-4,6-7,12-13H,1-2,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMOJWHSPVTIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CN=C5C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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